molecular formula C₃₈H₆₄N₈O₁₅ B612680 Fibronectin CS1 Peptide CAS No. 136466-51-8

Fibronectin CS1 Peptide

Cat. No.: B612680
CAS No.: 136466-51-8
M. Wt: 872.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fibronectin CS1 Peptide is a synthetic peptide derived from the type III connecting segment (IIICS) of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix. This peptide is known for its role in cell attachment and migration, particularly in the context of cancer metastasis and wound healing . This compound lacks the Arg-Gly-Asp (RGD) domain, which is typically involved in cell adhesion, making it unique in its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibronectin CS1 Peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions

Fibronectin CS1 Peptide primarily undergoes reactions typical of peptides, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments, while oxidation can lead to the formation of sulfoxides or sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fibronectin CS1 Peptide is unique due to its lack of the RGD domain, which allows it to specifically inhibit certain integrin interactions without affecting others. This specificity makes it a valuable tool in studying integrin-mediated processes and developing targeted therapies .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)/t19-,20+,21-,22-,23-,24-,25-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNMCNFAJCMMHI-YGHIGYJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.